molecular formula C10H12FNO2 B1442372 2-(3-Fluorophenyl)-N-methoxy-N-methylacetamide CAS No. 946402-22-8

2-(3-Fluorophenyl)-N-methoxy-N-methylacetamide

Cat. No. B1442372
CAS RN: 946402-22-8
M. Wt: 197.21 g/mol
InChI Key: HPFIHURXAKTSCB-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-N-methoxy-N-methylacetamide (2-FPMMA) is an organic compound belonging to the class of amides. It is a colorless solid and is soluble in water. It is used in a variety of scientific research applications, including biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

  • Psychoactive Substance Studies :

    • Mexedrone use and its effects were characterized in a hospital setting, providing insights into the clinical features and outcomes related to its use (Roberts et al., 2017).
    • The combined intoxication of methylone and 5-MeO-MIPT was reported, suggesting the complexity and risks of using psychoactive drug mixtures (Shimizu et al., 2007).
  • Metabolism and Pharmacokinetics Studies :

    • Research on the metabolism of acetaminophen using high-resolution liquid chromatography showcased detailed insights into drug metabolism and its metabolites (Mrochek et al., 1974).
    • The disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, were investigated in humans, highlighting the importance of understanding the metabolic pathways and the fate of pharmaceutical compounds in the body (Renzulli et al., 2011).
  • Neurological and Receptor Studies :

    • A human TRPA1-specific pain model was established, contributing to the understanding of pain mechanisms and the potential for developing new analgesics (Heber et al., 2019).
    • The quantification of the novel N-methyl-d-aspartate receptor ligand [11C]GMOM in humans was explored, which is crucial for understanding receptor functions and developing receptor-targeted drugs (van der Doef et al., 2015).

properties

IUPAC Name

2-(3-fluorophenyl)-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(14-2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFIHURXAKTSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC(=CC=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700770
Record name 2-(3-Fluorophenyl)-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-N-methoxy-N-methylacetamide

CAS RN

946402-22-8
Record name 2-(3-Fluorophenyl)-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.